Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate is a chemical compound that is part of the benzo[b]thiophene family. This family of compounds is known for its diverse chemical reactions and potential biological activities. The presence of the chloro group and the carboxylate ester in the molecule suggests that it could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives has been reported in various studies. For instance, a method for synthesizing 3-(2'-carboxyethyl)benzo[b]thiophene has been developed, which involves the reaction of 3-chloromethyl benzo[b]thiophene at room temperature, followed by decarboxylation using sodium methoxide in DMF . Although not directly related to the target molecule, this method indicates the reactivity of chloromethyl benzo[b]thiophene derivatives and suggests potential pathways for synthesizing the methyl 3-chlorobenzo[b]thiophene-2-carboxylate.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be complex and is often elucidated using spectroscopic techniques and density functional theory (DFT) calculations. For example, the crystal structure, FT-IR, 1H, and 13C NMR characterization of a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was determined using X-ray diffraction and DFT calculations . These techniques could similarly be applied to determine the molecular structure of methyl 3-chlorobenzo[b]thiophene-2-carboxylate.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo a variety of chemical reactions. For instance, 3-Bromomethyl-7-chlorobenzo[b]thiophen has been converted into amino-, guanidino-, and ureido-compounds . Similarly, methyl 3-hydroxythiophene-2-carboxylate has been used to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These studies demonstrate the reactivity of benzo[b]thiophene derivatives in nucleophilic substitution and addition reactions, which could be relevant for the chemical transformations of methyl 3-chlorobenzo[b]thiophene-2-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the synthesis of some benzo[b]thiophene-4,7-diones has been described, and their properties were based on the functional groups present in the molecules . The physical properties such as melting points and solubility, as well as chemical properties like reactivity and stability, can be inferred from these studies for methyl 3-chlorobenzo[b]thiophene-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis of Anticancer Agents
2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . The specific methods of application or experimental procedures are not detailed in the source.
Synthesis of Anti-atherosclerotic Agents
2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . The specific methods of application or experimental procedures are not detailed in the source.
Development of Insecticides
Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . The specific methods of application or experimental procedures are not detailed in the source.
Synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine
3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .
Synthesis of Pyrazolone Moieties
Thiophene incorporating pyrazolone moieties can be synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .
Synthesis of Fluorescent Dyes
Thiophene derivatives are used in the synthesis of fluorescent dyes . The specific methods of application or experimental procedures are not detailed in the source.
Synthesis of Conducting Polymers
Thiophene is also used in the synthesis of conducting polymers . The specific methods of application or experimental procedures are not detailed in the source.
Synthesis of Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine
Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
Safety And Hazards
properties
IUPAC Name |
methyl 3-chloro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPMGETZRJYSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345790 | |
Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
CAS RN |
21211-07-4 | |
Record name | Methyl 3-chlorobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chlorobenzo(b)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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